molecular formula C8H18Cl2N2O B8013987 trans-[1,3'-Bipyrrolidin]-4'-ol

trans-[1,3'-Bipyrrolidin]-4'-ol

Cat. No.: B8013987
M. Wt: 229.14 g/mol
InChI Key: ZEJMNWIUVPGSNL-RHJRFJOKSA-N
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Description

trans-[1,3’-Bipyrrolidin]-4’-ol: is an organic compound that features a bipyrrolidine structure with a hydroxyl group attached to the fourth carbon of one of the pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-[1,3’-Bipyrrolidin]-4’-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diaminopropane with an aldehyde or ketone, followed by cyclization to form the bipyrrolidine structure. The hydroxyl group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of trans-[1,3’-Bipyrrolidin]-4’-ol may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: trans-[1,3’-Bipyrrolidin]-4’-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine rings.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a fully saturated bipyrrolidine.

Scientific Research Applications

Chemistry: In chemistry, trans-[1,3’-Bipyrrolidin]-4’-ol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its structural features make it a useful tool for probing the mechanisms of biological processes.

Medicine: In medicine, trans-[1,3’-Bipyrrolidin]-4’-ol has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and technologies.

Mechanism of Action

The mechanism of action of trans-[1,3’-Bipyrrolidin]-4’-ol involves its interaction with specific molecular targets. The hydroxyl group and the bipyrrolidine structure allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    cis-[1,3’-Bipyrrolidin]-4’-ol: This isomer has a different spatial arrangement of the hydroxyl group, leading to different chemical and biological properties.

    1,3-Dimethylcyclohexane: Another compound with a similar ring structure but different functional groups.

    1,2-Dibromocyclopentane: A compound with a similar ring structure but different substituents.

Uniqueness: trans-[1,3’-Bipyrrolidin]-4’-ol is unique due to its specific arrangement of the hydroxyl group and the bipyrrolidine rings. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R,4R)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMNWIUVPGSNL-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CNC[C@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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